1-methyl-1H-pyrazole-3,4-dicarboxylic acid
Overview
Description
“1-methyl-1H-pyrazole-3,4-dicarboxylic acid” is an organic compound with the linear formula C6H6N2O4 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .
Molecular Structure Analysis
The molecular structure of “1-methyl-1H-pyrazole-3,4-dicarboxylic acid” is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of three simple pyrazole-4-carboxylic acids unsubstituted in position 1 are discussed based on crystallographic results .
Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .
Scientific Research Applications
Coordination Complex Synthesis
1-Methyl-1H-pyrazole-3,4-dicarboxylic acid derivatives play a significant role in the synthesis of coordination complexes. Research demonstrates the use of pyrazole-dicarboxylate acid derivatives in creating novel mononuclear Cu(II)/Co(II) coordination complexes. These complexes are characterized by techniques such as single crystal X-ray diffraction, revealing intricate hydrogen-bonded networks (Radi et al., 2015).
Molecular Conformation and Hydrogen Bonding
Another aspect of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid is its role in forming complex hydrogen-bonded framework structures. Different derivatives of this compound have been shown to form structures containing multiple hydrogen-bond types, which are essential in understanding molecular interactions (Asma et al., 2018).
Structural and Spectral Investigations
Research also focuses on the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. This includes comprehensive characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These studies provide insights into the molecular structure and behavior of such compounds (Viveka et al., 2016).
Synthesis Optimization
There is significant research dedicated to optimizing the synthesis process of pyrazole derivatives. This includes studies on reaction conditions and purification processes, aiming to improve yields and quality of the final product (Zhang Yu-jua, 2013).
Corrosion Inhibition
Interestingly, derivatives of 1-methyl-1H-pyrazole-3,4-dicarboxylic acid are also researched for their potential as corrosion inhibitors. Studies have evaluated the effectiveness of such compounds in reducing corrosion rates in steel, highlighting their potential application in industrial settings (Herrag et al., 2007).
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Given the broad range of pharmacological properties of pyrazoles , it is likely that “1-methyl-1H-pyrazole-3,4-dicarboxylic acid” and its derivatives will continue to be an important area of research in the future.
properties
IUPAC Name |
1-methylpyrazole-3,4-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-2-3(5(9)10)4(7-8)6(11)12/h2H,1H3,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCVRVKQZHUWKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-3,4-dicarboxylic acid | |
CAS RN |
10505-21-2 | |
Record name | 1-methyl-1H-pyrazole-3,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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